Enhanced Interfacial Bromide Concentration by Hexylammonium vs. Neutral and Anionic Comparators
Molecular dynamics (MD) simulations and liquid X-ray photoelectron spectroscopy (XPS) experiments reveal that cationic hexylammonium (structurally analogous to the (1-methylhexyl)ammonium cation) significantly enhances bromide ion concentration at the air-water interface compared to neutral hexylamine and anionic propylsulfate. Solutions containing hexylammonium show a marked enhancement of interfacial bromide, whereas propylsulfate does not alter bromide concentration [1]. This indicates that the cationic ammonium headgroup of (1-Methylhexyl)ammonium sulphate is a critical determinant of its interfacial behavior, distinguishing it from neutral or anionic analogs.
| Evidence Dimension | Interfacial bromide enhancement at the air-water interface |
|---|---|
| Target Compound Data | Hexylammonium (cationic analog) shows significant enhancement of interfacial bromide concentration |
| Comparator Or Baseline | Hexylamine (neutral) and propylsulfate (anionic) |
| Quantified Difference | Hexylammonium enhances bromide; propylsulfate shows no enhancement; hexylamine also enhances but differs in ionic character |
| Conditions | MD simulations and liquid XPS of aqueous solutions |
Why This Matters
This demonstrates that the cationic nature of the (1-methylhexyl)ammonium moiety imparts unique interfacial properties not achievable with neutral or anionic analogs, which is crucial for applications requiring specific surface activity, such as in detergents, emulsifiers, or atmospheric aerosol research.
- [1] Abouhaidar, R., Toubin, C., & Duflot, D. (2022). Molecular dynamics investigation of the influence of surfactants on halogens propensity at the air-water interface. HAL Open Science, hal-03695128. View Source
